2-Propoxybenzamide

Description

Properties

IUPAC Name |

2-propoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVIQMSTEFBUJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208310 |

Source

|

| Record name | Benzamide, o-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59643-84-4 |

Source

|

| Record name | 2-Propoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59643-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059643844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, o-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-propoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Propoxybenzamide chemical properties and structure

An In-depth Technical Guide to 2-Propoxybenzamide: Chemical Properties and Structure

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-propoxybenzamide, a significant benzamide derivative. The document is structured to deliver in-depth technical information tailored for researchers, scientists, and professionals in drug development. It covers the core chemical properties, molecular and crystal structure, synthesis and purification protocols, analytical characterization techniques, and safety considerations. The synthesis of technical data with practical insights aims to facilitate a deeper understanding and application of 2-propoxybenzamide in a research and development setting.

Introduction and Core Identifiers

2-Propoxybenzamide, also known as o-propoxybenzamide, is an aromatic organic compound and a derivative of benzamide.[1] Its structure is characterized by a propoxy group (-OCH₂CH₂CH₃) at the ortho-position of a benzamide core. This substitution pattern imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. The compound is identified by the CAS Number 59643-84-4 .[1]

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-propoxybenzamide dictates its reactivity, intermolecular interactions, and ultimately its potential applications.

Molecular Structure

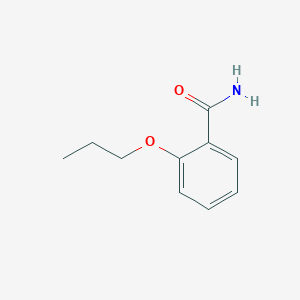

The chemical formula for 2-propoxybenzamide is C₁₀H₁₃NO₂.[1] Key structural features include a benzene ring, an amide group (-CONH₂), and a propoxy group. A notable feature is the formation of an intramolecular N—H⋯O hydrogen bond between one of the amide hydrogens and the oxygen atom of the propoxy group.[2] This interaction influences the conformation of the molecule. The benzene ring forms dihedral angles of 12.41° and 3.26° with the amide and propoxy group mean planes, respectively.[2]

Caption: Chemical structure of 2-Propoxybenzamide.

Physicochemical Data Summary

The fundamental physicochemical properties of 2-propoxybenzamide are summarized in the table below. These values are critical for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 375 K (102 °C) | [2] |

| Monoisotopic Mass | 179.094628657 Da | [1] |

| XLogP3 | 1.7 | [1] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

| CAS Number | 59643-84-4 | [1] |

Crystal Structure Insights

In the crystalline state, 2-propoxybenzamide molecules form pairs through intermolecular N—H⋯O hydrogen bonds.[2] These pairs are arranged in parallel planes with an offset. This packing is distinct from its homolog, 2-ethoxybenzamide, which does not form an intramolecular hydrogen bond and thus exhibits a different intermolecular bonding network.[2]

Synthesis and Purification Protocol

The synthesis of 2-propoxybenzamide is typically achieved through the Williamson ether synthesis, a reliable and well-established method in organic chemistry.

Synthetic Pathway: Williamson Ether Synthesis

The rationale for this pathway is the straightforward and high-yielding reaction between a phenoxide and an alkyl halide. Salicylamide serves as the phenolic starting material, which is deprotonated by a strong base to form the corresponding phenoxide. This nucleophile then displaces the iodide from n-propyl iodide to form the desired ether linkage.

Caption: Workflow for the synthesis of 2-Propoxybenzamide.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[2]

-

Reaction Setup : To a solution of powdered potassium hydroxide (1.12 g, 20.0 mmol) in dimethyl sulfoxide (DMSO, 9 ml), add salicylamide (1.37 g, 10.0 mmol).

-

Deprotonation : Stir the resulting mixture for 10 minutes at room temperature to ensure complete formation of the phenoxide. The choice of DMSO as a solvent is crucial as it is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

-

Alkylation : Add n-propyl iodide (4.2 g, 24.7 mmol) dropwise to the reaction mixture.

-

Reaction Progression : Stir the solution for 12 hours at room temperature to allow the reaction to proceed to completion.

-

Workup : Pour the reaction mixture into water (200 ml) and extract the product with chloroform (3 x 50 ml).

-

Drying and Concentration : Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate the solution in vacuo.

-

Purification : Subject the residue to column chromatography on silica gel using a mixture of chloroform and methyl tert-butyl ether (1:1 v/v) as the eluent to yield pure 2-propoxybenzamide as colorless crystals. This step is critical for removing unreacted starting materials and byproducts.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 2-propoxybenzamide.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy chain (triplet for the methyl group, sextet for the central methylene, and a triplet for the methylene attached to the oxygen), and the broad signal for the amide protons.

-

¹³C NMR : The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the carbons of the propoxy group, and the carbonyl carbon of the amide.[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present.[1]

-

N-H Stretch : A primary amide typically shows two bands in the range of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretch : A strong absorption band for the carbonyl group of the amide is expected around 1650 cm⁻¹.

-

C-O Stretch : The C-O stretching of the ether linkage will appear in the fingerprint region.

-

-

Mass Spectrometry : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 179.0946 Da.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-propoxybenzamide is classified as causing serious eye irritation.[1]

-

Hazard Statement : H319: Causes serious eye irritation.[1]

-

Precautionary Statements :

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications and Biological Significance

2-Alkoxybenzamides, the class of compounds to which 2-propoxybenzamide belongs, have been explored for various applications, including their use as intermediates in the synthesis of more complex molecules.[2] While specific, large-scale applications for 2-propoxybenzamide are not extensively documented in the public domain, its structural motifs are present in molecules with biological activity. Further research may uncover its potential in areas such as drug discovery and materials science.

Conclusion

This technical guide has provided a detailed examination of the chemical properties, structure, synthesis, and analysis of 2-propoxybenzamide. The information presented, grounded in authoritative sources, is intended to equip researchers and scientists with the necessary knowledge to effectively utilize this compound in their work. The combination of structural analysis, detailed protocols, and safety information serves as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43051, 2-Propoxybenzamide. Retrieved from [Link].[1]

-

Jasinski, J., et al. (2012). 2-Propoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2639. Retrieved from [Link].[2]

-

PubChemLite (n.d.). 2-propoxybenzamide (C10H13NO2). Retrieved from [Link].[3]

-

University of Calgary (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link].

Sources

Introduction: The Significance of Benzamide Scaffolds and Synthetic Strategy

An In-depth Technical Guide to the Synthesis of 2-Propoxybenzamide from Salicylamide

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2-propoxybenzamide from salicylamide, a process of significant interest to researchers in medicinal chemistry and drug development. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and offers insights into the critical process parameters that ensure a high-yield, high-purity synthesis. The guide is structured to serve as a practical resource for laboratory scientists, explaining not only the procedural steps but also the fundamental chemical principles that govern the transformation.

Benzamide derivatives form the core of numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, analgesic, anticancer, and antipsychotic properties.[1][2] The modification of the salicylamide scaffold, specifically through O-alkylation of the phenolic hydroxyl group, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can profoundly impact its therapeutic efficacy.

2-Propoxybenzamide is an O-alkylated derivative of salicylamide.[3] The synthesis strategy detailed herein employs the Williamson ether synthesis, a classic and highly effective nucleophilic substitution reaction.[4][5] This method involves the deprotonation of the phenolic hydroxyl group of salicylamide to form a potent nucleophile, which subsequently displaces a halide from an alkyl halide, in this case, a propyl halide. This SN2 reaction is renowned for its reliability and versatility in preparing both symmetrical and asymmetrical ethers.[6][7]

Reaction Mechanism and Scientific Principles

The synthesis of 2-propoxybenzamide from salicylamide is a quintessential example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] Understanding the causality behind this mechanism is critical for process optimization and troubleshooting.

Step 1: Deprotonation (Acid-Base Reaction) The reaction is initiated by treating salicylamide with a suitable base. The phenolic hydroxyl group (-OH) of salicylamide is weakly acidic. The base, typically an alkali metal carbonate (e.g., K2CO3) or hydroxide (e.g., KOH, NaOH), abstracts the acidic proton to form a sodium or potassium salicylamide phenolate intermediate.[8] The formation of this phenolate is crucial as the resulting anion (RO-) is a much stronger nucleophile than the neutral alcohol (ROH), significantly accelerating the rate of the subsequent substitution reaction.[5]

Step 2: Nucleophilic Attack (SN2 Substitution) The newly formed salicylamide phenolate ion acts as the nucleophile. It attacks the primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane) in a concerted, single-step mechanism.[7][9] The nucleophile performs a "backside attack" on the electrophilic carbon atom bonded to the halogen.[6] Simultaneously, the carbon-halogen bond breaks, and the halogen is expelled as a halide ion (leaving group). For this SN2 reaction to be efficient, a primary alkyl halide is strongly preferred, as secondary and tertiary halides are prone to undergo a competing elimination (E2) reaction, which would produce an alkene instead of the desired ether.[7]

Solvent Selection: The choice of solvent is critical. A polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone, is ideal.[8][10] These solvents can solvate the cation (e.g., K+) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive, thereby promoting a faster SN2 reaction rate.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-propoxybenzamide on a laboratory scale. It is a self-validating system where successful completion of each step ensures the integrity of the process.

3.1 Materials and Equipment

-

Reagents:

-

Salicylamide (98%+)

-

Potassium hydroxide (KOH), powdered (85%+)

-

1-Bromopropane (99%+)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium chloride solution (Brine)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

3.2 Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add salicylamide (1.37 g, 10.0 mmol).

-

Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO, 15 mL) to the flask. Begin stirring to suspend the salicylamide. Carefully add powdered potassium hydroxide (0.66 g, ~10.0 mmol based on 85% purity) to the suspension. Causality: KOH is a strong base that efficiently deprotonates the phenolic hydroxyl group of salicylamide to form the reactive potassium phenolate.[10] DMSO is used as a polar aprotic solvent to facilitate this SN2 reaction.

-

Alkylating Agent Addition: Slowly add 1-bromopropane (1.35 g, 1.09 mL, 11.0 mmol) to the reaction mixture using a syringe or dropping funnel.

-

Reaction Execution: Attach a condenser to the flask and heat the mixture to 60-70 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Trustworthiness: Maintaining the temperature below 80°C minimizes potential side reactions. Monitoring by TLC ensures the reaction is driven to completion before initiating workup.

-

Quenching and Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate of crude 2-propoxybenzamide should form.

-

Neutralization: Stir the aqueous mixture for 15-20 minutes. Check the pH and, if necessary, neutralize by slowly adding 1 M HCl. This step ensures that any unreacted phenolate is protonated.

-

Isolation of Crude Product: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL).

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. Determine the final mass and calculate the percentage yield.

Process Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of 2-propoxybenzamide.

Caption: Workflow for the Synthesis of 2-Propoxybenzamide.

Data Summary

The following table summarizes the quantitative data for the described protocol.

| Parameter | Value | Moles (mmol) | Molar Ratio | Notes |

| Reactants | ||||

| Salicylamide | 1.37 g | 10.0 | 1.0 | Limiting reagent. MW: 137.14 g/mol . |

| Potassium Hydroxide (85%) | 0.66 g | ~10.0 | ~1.0 | Base for deprotonation. MW: 56.11 g/mol . |

| 1-Bromopropane | 1.35 g (1.09 mL) | 11.0 | 1.1 | Alkylating agent. A slight excess is used. MW: 123.00 g/mol . |

| Solvent | ||||

| Dimethyl sulfoxide (DMSO) | 15 mL | - | - | Anhydrous, polar aprotic solvent. |

| Reaction Conditions | ||||

| Temperature | 60 - 70 °C | - | - | Optimal for SN2 reaction while minimizing side reactions. |

| Time | 4 - 6 hours | - | - | Monitor by TLC for completion. |

| Product | ||||

| 2-Propoxybenzamide (Theory) | 1.79 g | 10.0 | - | Theoretical yield. MW: 179.22 g/mol .[3] |

| Expected Yield | 75-85% | - | - | Typical yields for this type of reaction. |

Characterization and Validation

To confirm the identity and purity of the synthesized 2-propoxybenzamide, the following analytical techniques are recommended:

-

Melting Point: Compare the observed melting point with the literature value. A sharp melting range indicates high purity.

-

1H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the propyl group (a triplet around 1.0 ppm, a sextet around 1.8 ppm, and a triplet around 4.1 ppm), aromatic protons, and two distinct signals for the amide (-CONH2) protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the amide (around 3100-3400 cm-1), the C=O stretch of the amide (around 1630-1680 cm-1), and C-O-C stretching of the ether linkage.

The crystal structure of 2-propoxybenzamide reveals an intramolecular N—H···O hydrogen bond between one of the amide hydrogens and the ether oxygen atom, which influences its molecular conformation and crystal packing.[10]

Conclusion

The synthesis of 2-propoxybenzamide from salicylamide via the Williamson ether synthesis is a highly efficient and reliable method. By carefully controlling the reaction conditions—specifically the choice of a strong base, a primary alkyl halide, and a polar aprotic solvent—researchers can achieve high yields of the desired product. The protocol detailed in this guide is robust and grounded in well-established chemical principles, providing a solid foundation for the synthesis of this and other related benzamide derivatives for applications in pharmaceutical and chemical research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43051, 2-Propoxybenzamide. Available at: [Link]

-

Chem LibreTexts. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

-

Chimenti, F., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Journal of Medicinal Chemistry, 54(17), 6017-6021. Available at: [Link]

-

Gawande, N. B., et al. (2019). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Catalysts, 9(11), 934. Available at: [Link]

-

Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

-

Chimenti, F., et al. (2014). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. European Journal of Medicinal Chemistry, 86, 595-604. Available at: [Link]

-

Fun, H. K., et al. (2009). 2-Propoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o18. Available at: [Link]

-

Haffo, E. A., et al. (2022). 2-(N-allylsulfamoyl)-N-propylbenzamide. Molbank, 2022(2), M1383. Available at: [Link]

-

Chimenti, F., et al. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry, 65, 427-435. Available at: [Link]

-

Oniga, S., et al. (2011). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. Farmacia, 59(3), 346-353. Available at: [Link]

-

Jiang, J., et al. (2019). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 10(7), 1028-1033. Available at: [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(3). Available at: [Link]

-

ResearchGate. (2022). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

-

Kim, M. S., et al. (2013). Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4844-4848. Available at: [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Propoxybenzamide | C10H13NO2 | CID 43051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. preprints.org [preprints.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-Propoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Alkoxybenzamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-alkoxybenzamide scaffold is a cornerstone in modern neuropharmacology and gastroenterology, giving rise to drugs with diverse therapeutic applications, from antipsychotics to prokinetic agents. Their mechanism of action, while varied, is frequently centered on the modulation of dopamine and serotonin receptor systems. This guide provides a detailed examination of the molecular interactions, signaling pathways, and structure-activity relationships that define this important class of compounds. We will dissect their hallmark dose-dependent effects on dopamine D2 receptors, explore their interactions with other neurotransmitter systems, and provide validated experimental protocols for their characterization. This document serves as a comprehensive resource for researchers aiming to understand and exploit the therapeutic potential of 2-alkoxybenzamides.

Introduction: The Versatile 2-Alkoxybenzamide Scaffold

2-Alkoxybenzamides are a class of organic molecules characterized by a benzamide ring substituted at position 2 with an alkoxy group (-OR). This chemical moiety is found in a range of medically significant drugs, including the atypical antipsychotic amisulpride, the antiemetic metoclopramide, and the D2/D3 antagonist sulpiride.[1] The therapeutic versatility of this class stems from its ability to be chemically modified to achieve high affinity and selectivity for specific G-protein coupled receptors (GPCRs), primarily dopamine and serotonin receptors.[1][2] Understanding their nuanced mechanism of action is critical for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles.

The Primary Molecular Target: Dopamine D2/D3 Receptors

The most well-characterized mechanism of action for neurologically active 2-alkoxybenzamides is their interaction with D2-like dopamine receptors (D2 and D3).[3] Unlike many other antipsychotics, compounds like amisulpride exhibit a unique, dose-dependent pharmacological profile that allows them to treat both the positive and negative symptoms of schizophrenia.[4][5][6]

Dose-Dependent Antagonism: A Bimodal Mechanism

The clinical efficacy of certain 2-alkoxybenzamides is attributed to a dual-action mechanism dependent on dosage.[5]

-

Low Doses (Disinhibitory Effect): At lower concentrations, these drugs preferentially block presynaptic D2/D3 autoreceptors.[4][7] These autoreceptors function as a negative feedback mechanism, sensing synaptic dopamine levels and inhibiting further dopamine synthesis and release. By antagonizing these autoreceptors, amisulpride effectively "cuts the brakes" on dopamine neurons, leading to increased dopaminergic transmission in brain regions like the prefrontal cortex. This action is thought to alleviate the negative symptoms of schizophrenia (e.g., apathy, anhedonia) and may contribute to antidepressant effects.[4][5][6]

-

High Doses (Antipsychotic Effect): At higher therapeutic doses, the drug concentration is sufficient to antagonize postsynaptic D2 receptors, particularly in mesolimbic pathways.[4][5] This blockade of postsynaptic receptors mitigates the effects of excessive dopamine signaling, which is hypothesized to underlie the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[7]

This dose-dependent activity is a key differentiator from classical neuroleptics, which typically block postsynaptic receptors non-selectively, leading to a higher incidence of extrapyramidal side effects.[7]

Downstream Signaling: Modulation of the cAMP Pathway

Dopamine D2 receptors are Gi/o-coupled GPCRs.[3] Their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[3][8] By acting as antagonists, 2-alkoxybenzamides block this inhibitory effect. In a functional context, this means that in the presence of dopamine, a 2-alkoxybenzamide will prevent the dopamine-induced decrease in cAMP. This disinhibition of adenylyl cyclase restores cAMP production, impacting downstream signaling cascades, including the activity of Protein Kinase A (PKA).[8]

Interactions with Other Neurotransmitter Systems

While dopamine receptor antagonism is their primary mechanism, the therapeutic profile of many 2-alkoxybenzamides is refined by their interactions with other receptor systems.

-

Serotonin (5-HT) Receptors: Some benzamides show affinity for serotonin receptors. For instance, amisulpride is a potent antagonist at 5-HT7 receptors, an action which may contribute to its antidepressant effects.[6] Others have been specifically designed as 5-HT3 or 5-HT4 receptor modulators for gastrointestinal applications.[9][10]

-

Sigma (σ) Receptors: Affinity for sigma receptors has been noted for some benzamide analogues.[11] While the precise functional role of this interaction is still being elucidated, it may contribute to the overall psychopharmacological profile of these drugs.[11]

Structure-Activity Relationships (SAR)

The pharmacological specificity of 2-alkoxybenzamides is dictated by their chemical structure. SAR studies have revealed key insights:

-

The 2-Alkoxy Group: The nature and size of the alkoxy group influence receptor affinity and selectivity.[12][13]

-

Amide Side Chain: The structure of the N-substituted side chain is critical. For example, the (S)-enantiomer of the N-ethyl-2-pyrrolidinylmethyl side chain is crucial for the high D2 receptor affinity of compounds like amisulpride.[2][14]

-

Aromatic Substituents: Substitutions on the benzamide ring can drastically alter the compound's binding profile, tuning its selectivity between dopamine, serotonin, and other receptors.[9][13]

Experimental Elucidation of Mechanism

Determining the precise mechanism of action of a 2-alkoxybenzamide requires a suite of validated in vitro assays. Here, we detail two foundational experimental protocols.

Data Presentation: Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a critical parameter. It is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher affinity.

| Compound | D2 Ki (nM) | D3 Ki (nM) | 5-HT7 Ki (nM) | Reference |

| Amisulpride | 2.8 | 3.2 | ~10-20 | [4][6] |

| Haloperidol | 0.91 | 2.9 | >1000 | [3] |

| (-)-S Amisulpride | ~2.0 | ~2.5 | N/A | [14] |

| (+)-R Amisulpride | ~76 | ~47.5 | N/A | [14] |

Table 1: Comparative binding affinities of selected 2-alkoxybenzamides and reference compounds for human dopamine and serotonin receptors. Ki values are approximate and can vary based on experimental conditions.

Experimental Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of a test compound (the 2-alkoxybenzamide) for a specific receptor by measuring its ability to compete with a radioactively labeled ligand ([³H]-spiperone, for example) that has a known high affinity for the receptor.[15][16]

Objective: To determine the inhibition constant (Ki) of a 2-alkoxybenzamide for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) to break open the cells.[17]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors.[17]

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[17]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the membrane preparation to each well.[17]

-

Add increasing concentrations of the unlabeled test compound (2-alkoxybenzamide).

-

Add a fixed concentration of a radioligand with high affinity for D2 receptors (e.g., [³H]-spiperone or [³H]-YM-09151-2).[18]

-

For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) to a separate set of wells.

-

Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[17]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17]

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Dry the filters, add a scintillation cocktail, and count the radioactivity in a scintillation counter.[17]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration.

-

Plot the specific binding as a function of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Experimental Protocol 2: cAMP Functional Assay

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the downstream signaling of a GPCR. For the Gi-coupled D2 receptor, antagonism is measured by the compound's ability to block an agonist-induced decrease in cAMP levels.[19]

Objective: To determine the functional potency (IC50) of a 2-alkoxybenzamide as a D2 receptor antagonist.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the human dopamine D2 receptor (e.g., CHO-D2R).

-

Plate the cells in a suitable assay plate and allow them to adhere.[20]

-

-

Functional Assay:

-

Pre-treat the cells with increasing concentrations of the test compound (2-alkoxybenzamide).

-

Stimulate the cells with an adenylyl cyclase activator, such as forskolin. This is necessary to create a detectable baseline of cAMP, as the D2 receptor's natural function is to inhibit this production.[8]

-

Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) at a concentration that produces about 80% of its maximal effect (EC80). This will cause a measurable decrease in the forskolin-stimulated cAMP levels.

-

Incubate to allow for changes in intracellular cAMP levels.

-

-

cAMP Detection:

-

Data Analysis:

-

Plot the measured cAMP levels against the concentration of the test compound.

-

The 2-alkoxybenzamide, as an antagonist, will reverse the agonist-induced inhibition of cAMP production. The data will show a dose-dependent increase in cAMP levels back toward the forskolin-stimulated baseline.

-

Fit the data using non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that restores the response halfway to the baseline.

-

Conclusion and Future Directions

The 2-alkoxybenzamide class of compounds exemplifies the power of targeted drug design. Their primary mechanism, a highly selective and often dose-dependent antagonism of D2/D3 receptors, provides a powerful tool for modulating dopaminergic neurotransmission. The additional interactions with other receptor systems, like 5-HT7, add layers of complexity and therapeutic potential. Future research will likely focus on developing compounds with even greater subtype selectivity (e.g., D3 vs. D2) and biased agonism, where ligands preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) to further refine therapeutic effects and minimize adverse reactions. The protocols and principles outlined in this guide provide a robust framework for the continued exploration and development of this vital pharmacological class.

References

-

Schoemaker, H., Claustre, Y., Fage, D., Rouquier, L., Chergui, K., Curet, O., Oblin, A., Gonon, F., Le Fur, G., & Scatton, B. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. The Journal of pharmacology and experimental therapeutics, 280(1), 83–97. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

Kato, S., Morie, T., & Kon, T. (1994). Development of Potent serotonin-3 (5-HT3) Receptor Antagonists. I. Structure-activity Relationships of 2-alkoxy-4-amino-5-chlorobenzamide Derivatives. Journal of medicinal chemistry, 37(8), 1182–1189. [Link]

-

ResearchGate. (n.d.). cAMP Measurement for Antagonists of a Gαs-Coupled Receptor. ResearchGate. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Tejeda, G. S., Esteban, G., & de la Fuente, L. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 189(2), 256–263. [Link]

-

Follmann, M. (2009). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Universitäts- und Landesbibliothek der Heinrich-Heine-Universität Düsseldorf. [Link]

-

Perrault, G., Depoortere, R., Morel, E., Sanger, D. J., & Scatton, B. (1997). Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity. The Journal of pharmacology and experimental therapeutics, 280(1), 73–82. [Link]

-

Tejeda, G. S., Esteban, G., & de la Fuente, L. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 189(2), 256–263. [Link]

-

An, S., & Toll, L. (2012). Tools for GPCR drug discovery. Expert opinion on drug discovery, 7(12), 1113–1126. [Link]

-

Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub. [Link]

-

Hermann, T., Hochegger, P., Dolensky, J., Seebacher, W., Pferschy-Wenzig, E. M., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. [Link]

-

ResearchGate. (n.d.). Radioligand binding assay in D2R and D3R. ResearchGate. [Link]

-

Hermann, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Semantic Scholar. [Link]

-

ResearchGate. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]

-

Koide, Y., et al. (1992). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. Journal of Medicinal Chemistry, 35(13), 2440–2445. [Link]

-

The Good Drug Guide. (n.d.). Amisulpride ( Solian ) and the dopamine D2 and D3 receptors. The Good Drug Guide. [Link]

-

Jarvie, K. R., Niznik, H. B., & Seeman, P. (1988). Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. European journal of pharmacology, 144(2), 163–171. [Link]

-

Al Jasem, Y. (2018). Crystal structures of some 2-Alkoxybenzamides. Sciforum. [Link]

-

Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of medicinal chemistry, 35(13), 2355–2363. [Link]

-

Mach, R. H., et al. (2004). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. Bioorganic & medicinal chemistry letters, 14(1), 195–200. [Link]

-

Das, D., et al. (2017). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. Oncotarget, 8(52), 89634–89654. [Link]

-

Haga, N., et al. (2002). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Journal of medicinal chemistry, 45(1), 97–105. [Link]

-

Franchini, S., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules (Basel, Switzerland), 29(11), 2533. [Link]

-

Högberg, T. (1991). The development of dopamine D2-receptor selective antagonists. Drugs of the future, 16(4), 333. [Link]

-

Kasé, Y., et al. (1966). Antitussive activity and other related pharmacological properties of 2-allyoxy-4-chloro-N-(2-diethylaminoethyl) benzamide. Japanese journal of pharmacology, 16(4), 342–352. [Link]

-

Wesołowska, A., et al. (2015). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. Pharmacological reports : PR, 67(6), 1145–1152. [Link]

-

Zhang, T., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of medicinal chemistry, 65(15), 10481–10505. [Link]

-

Duggan, K. C., et al. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of biological chemistry, 291(29), 15167–15178. [Link]

-

Wesołowska, A. (2017). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. International journal of molecular sciences, 18(12), 2535. [Link]

-

Lauffer, B. E., et al. (2013). Divergent kinetics differentiate the mechanism of action of two HDAC inhibitors. Biochemistry, 52(41), 7079–7088. [Link]

-

Beckers, T., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International journal of cancer, 121(5), 1138–1148. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. psychscenehub.com [psychscenehub.com]

- 7. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amisulpride ( Solian ) and the dopamine D2 and D3 receptors [biopsychiatry.com]

- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

- 21. resources.revvity.com [resources.revvity.com]

A Technical Guide to the Potential Biological Activities of 2-Propoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybenzamide is a chemical compound with the molecular formula C10H13NO2.[1] It belongs to the benzamide class of organic compounds. While not as extensively studied as some other pharmaceutical agents, emerging research suggests that 2-Propoxybenzamide and its derivatives may possess a range of biological activities, with the most notable being its potential analgesic and antipyretic effects. This technical guide provides a comprehensive overview of the current understanding of 2-Propoxybenzamide's biological activities, its potential mechanisms of action, and the experimental methodologies used to evaluate its efficacy.

Core Biological Activities: Analgesic and Antipyretic Potential

The primary area of interest for 2-Propoxybenzamide lies in its potential as an analgesic (pain-relieving) and antipyretic (fever-reducing) agent. These properties are often linked to the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—lipid compounds that mediate pain, inflammation, and fever.

Mechanism of Action

The proposed mechanism of action for the analgesic and antipyretic effects of 2-Propoxybenzamide centers on the inhibition of prostaglandin synthesis. Prostaglandins, particularly Prostaglandin E2 (PGE2), are crucial mediators of pain and fever.[2] They are synthesized from arachidonic acid by the COX enzymes. By inhibiting COX enzymes, 2-Propoxybenzamide could reduce the production of prostaglandins, thereby alleviating pain and reducing fever.

The following diagram illustrates the simplified prostaglandin synthesis pathway and the potential point of intervention for 2-Propoxybenzamide.

Caption: Prostaglandin synthesis pathway and the inhibitory role of 2-Propoxybenzamide.

Preclinical Evidence

While specific preclinical data for 2-Propoxybenzamide is not extensively published, the evaluation of its potential analgesic and antipyretic activities would rely on established in vivo models. The following table summarizes the types of data that would be generated from such studies.

| Biological Activity | In Vivo Model | Key Parameters Measured | Potential Efficacy of 2-Propoxybenzamide |

| Analgesic | Acetic Acid-Induced Writhing Test[3] | Number of writhes (abdominal constrictions) | Dose-dependent reduction in the number of writhes compared to a control group. |

| Analgesic | Hot Plate Test[3] | Latency to response (e.g., paw licking, jumping) | Increased latency to response, indicating a higher pain threshold. |

| Analgesic | Formalin Test[4] | Biphasic pain response (neurogenic and inflammatory phases) | Reduction in paw licking time in both phases, suggesting both central and peripheral analgesic effects.[4] |

| Antipyretic | Brewer's Yeast-Induced Pyrexia[5][6] | Rectal temperature | Dose-dependent reduction in elevated body temperature.[7] |

Other Potential Biological Activities

Beyond its analgesic and antipyretic potential, the benzamide scaffold is present in a variety of biologically active compounds, suggesting that 2-Propoxybenzamide and its derivatives could exhibit other pharmacological effects.

-

Anti-inflammatory Activity: Given its potential to inhibit COX enzymes, 2-Propoxybenzamide may also possess anti-inflammatory properties.[8]

-

Antimicrobial Activity: Some 2-aminobenzamide derivatives have been shown to have antimicrobial and antifungal properties.[9]

-

Anticancer Activity: Certain benzamide derivatives have demonstrated antiproliferative activity against various cancer cell lines.[10][11][12]

-

Insecticidal and Fungicidal Activity: Novel benzamides have been synthesized and shown to have insecticidal and fungicidal activities.[13][14][15]

Further research is necessary to explore these potential activities for 2-Propoxybenzamide specifically.

Experimental Protocols

The following are detailed, step-by-step methodologies for key in vivo experiments to assess the analgesic and antipyretic activities of 2-Propoxybenzamide.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used model evaluates peripheral analgesic activity by inducing a pain response through the intraperitoneal injection of acetic acid.[3]

Methodology:

-

Animal Acclimatization: Male or female albino mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Administration: Animals are divided into groups (n=6-8 per group), including a control group (vehicle), a positive control group (e.g., aspirin), and test groups receiving different doses of 2-Propoxybenzamide. The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a predetermined period (e.g., 20-30 minutes).

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Brewer's Yeast-Induced Pyrexia for Antipyretic Activity

This is a standard method to induce fever in laboratory animals and assess the efficacy of antipyretic drugs.[5][6]

Methodology:

-

Animal Selection and Baseline Temperature: Healthy adult rats or rabbits are selected, and their baseline rectal temperature is recorded using a digital thermometer.

-

Induction of Pyrexia: A 15-20% suspension of Brewer's yeast in saline is injected subcutaneously into the dorsal region of the animals.[16]

-

Confirmation of Fever: After a period of 18-24 hours, the rectal temperature is measured again. Animals showing a significant increase in temperature (typically >0.5°C) are selected for the study.[7]

-

Drug Administration: The febrile animals are divided into groups, including a control group (vehicle), a positive control group (e.g., paracetamol), and test groups receiving different doses of 2-Propoxybenzamide. The test compound or vehicle is administered orally.

-

Temperature Monitoring: Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.

-

Data Analysis: The reduction in rectal temperature over time is calculated and compared between the groups.

The following diagram illustrates the general workflow for these in vivo experiments.

Caption: Workflow for in vivo analgesic and antipyretic testing.

Conclusion and Future Directions

2-Propoxybenzamide represents a promising chemical scaffold with potential analgesic and antipyretic properties, likely mediated through the inhibition of prostaglandin synthesis. While further in-depth preclinical studies are required to fully elucidate its pharmacological profile, the established in vivo models provide a clear path for its evaluation. Future research should focus on:

-

In vitro assays: To confirm the inhibitory activity of 2-Propoxybenzamide on COX-1 and COX-2 enzymes.

-

Structure-Activity Relationship (SAR) studies: To synthesize and evaluate derivatives of 2-Propoxybenzamide to optimize its potency and selectivity.

-

Pharmacokinetic and toxicological studies: To assess the absorption, distribution, metabolism, excretion, and safety profile of the compound.

The exploration of 2-Propoxybenzamide and its analogues could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

References

- Vertex AI Search. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.

- Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents.

- Significance and symbolism. (2024, December 14). Yeast-induced pyrexia method: Significance and symbolism.

- Significance and symbolism. (2025, June 22). In vivo analgesic activity: Significance and symbolism.

- PubMed Central. (n.d.). Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function.

- SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.

- MDPI. (n.d.). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach.

- ResearchGate. (2025, August 6). Brewer's yeast is a potent inducer of fever, sickness behavior and inflammation within the brain.

- International Research Journal. (n.d.). Antipyretic effect of Ocimum gratissium on brewer's yeast induced fever in wistar rats.

- ResearchGate. (2025, August 5). Baker yeast-induced fever in young rats: Characterization and validation of an animal model for antipyretics screening.

- NIH. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.

- PubChem - NIH. (n.d.). 2-Propoxybenzamide.

- PMC - NIH. (n.d.). 2-Propoxybenzamide.

- NIH. (n.d.). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality.

- PubMed. (n.d.). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action.

- Benchchem. (n.d.). An In-depth Technical Guide on the Biological Activity of N-[2-(2-Pyridinyl)ethyl]benzamide and Its Derivatives.

- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- PubMed. (n.d.). Antipyretic activity of new compounds 4-(3-oxo-1,2-benzisothiazolin-2-yl)phenylalkanoic acids, their esters, amides and 1,1-dioxide derivatives.

- ResearchGate. (2025, October 16). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- (n.d.). Clinical pharmacology of analgesics assessed with human experimental pain models.

- PubMed. (n.d.). Preclinical studies of opioids and opioid antagonists on gastrointestinal function.

- PubMed. (n.d.). Nefopam analgesia and its role in multimodal analgesia: A review of preclinical and clinical studies.

- MDPI. (n.d.). Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction.

- Scholarly Publications Leiden University. (2023, November 2). Experimental pain models for the evaluation of next-generation analgesics in clinical pharmacology studies.

- ResearchGate. (2025, August 6). Evaluation of analgesic, antipyretic, hypoglycemic and CNS depressant activity of 2-bromopopylamine hydrobromide, 3-bromopopyl ammonium bromide, ortho-amino aniline and benzimidazole-2-thiol in animal model.

- PubMed Central. (n.d.). Phytochemical, antioxidant, antipyretic and anti-inflammatory activities of aqueous-metholic leaf extract of Mangifera indica.

- PubMed. (2015, April 29). Antipyretic, Anti-Inflammatory and Analgesic Activity of Acacia Hydaspica R. Parker and Its Phytochemical Analysis.

Sources

- 1. 2-Propoxybenzamide | C10H13NO2 | CID 43051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemical, antioxidant, antipyretic and anti-inflammatory activities of aqueous-methanolic leaf extract of Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. Yeast-induced pyrexia method: Significance and symbolism [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antipyretic, anti-inflammatory and analgesic activity of Acacia hydaspica R. Parker and its phytochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. interesjournals.org [interesjournals.org]

2-Propoxybenzamide as a research chemical intermediate

An In-Depth Technical Guide to 2-Propoxybenzamide as a Research Chemical Intermediate

Abstract

This technical guide provides a comprehensive overview of 2-Propoxybenzamide (CAS No: 59643-84-4), a key intermediate in synthetic organic chemistry and drug discovery. We will delve into its physicochemical properties, established synthesis protocols, and its strategic application in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and methodologies for its effective utilization.

Introduction: The Strategic Importance of the Benzamide Scaffold

The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of forming crucial hydrogen bonds and participating in various non-covalent interactions with biological targets. The substitution pattern on the aromatic ring and the amide nitrogen allows for fine-tuning of a compound's pharmacological and pharmacokinetic properties.

2-Propoxybenzamide emerges as a particularly valuable intermediate. The introduction of a propoxy group at the ortho-position of the benzamide scaffold significantly influences its steric and electronic properties. This modification can enhance membrane permeability, modulate metabolic stability, and enforce specific conformations required for potent and selective target engagement, a concept explored in the development of advanced cereblon (CRBN) binders.[3] This guide will explore the synthesis and utility of this important building block.

Physicochemical & Structural Properties

A thorough understanding of a chemical intermediate's properties is fundamental to its successful application in multi-step synthesis. 2-Propoxybenzamide is a solid at room temperature with a molecular formula of C10H13NO2.[4] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 59643-84-4 | PubChem[4] |

| Molecular Formula | C10H13NO2 | PubChem[4] |

| Molecular Weight | 179.22 g/mol | PubChem[4] |

| Appearance | Colorless crystals | Al Jasem et al., 2012[5] |

| Melting Point | 375 K (102 °C) | Al Jasem et al., 2012[5] |

| XLogP3 | 1.7 | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

The structure of 2-Propoxybenzamide features an intramolecular N—H⋯O hydrogen bond between the amide proton and the propoxy oxygen atom.[5] This interaction imparts a degree of conformational rigidity, which can be an advantageous feature in rational drug design, locking the molecule into a bioactive conformation.

Caption: Chemical structure of 2-Propoxybenzamide (C10H13NO2).

Synthesis and Purification

A reliable and scalable synthesis protocol is crucial for the utility of any chemical intermediate. 2-Propoxybenzamide can be efficiently prepared via the Williamson ether synthesis, starting from the readily available salicylamide.

Reaction Scheme: Williamson Ether Synthesis

The synthesis involves the deprotonation of the phenolic hydroxyl group of salicylamide followed by nucleophilic substitution with an n-propyl halide.

Caption: General workflow for the synthesis of 2-Propoxybenzamide.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[5]

-

Step 1: Deprotonation: To a stirring solution of dimethyl sulfoxide (DMSO, 9 mL), add powdered potassium hydroxide (KOH, 1.12 g, 20.0 mmol).

-

Causality: DMSO is an excellent polar aprotic solvent for SN2 reactions, and KOH is a strong base sufficient to deprotonate the phenolic hydroxyl group of salicylamide, forming a more nucleophilic phenoxide.

-

-

Step 2: Addition of Salicylamide: Add salicylamide (1.37 g, 10.0 mmol) to the mixture and stir for 10 minutes at room temperature.

-

Step 3: Alkylation: Add n-propyl iodide (4.2 g, 24.7 mmol) dropwise to the solution. The reaction is then stirred for 12 hours at room temperature.

-

Causality: n-Propyl iodide is the electrophile. The phenoxide ion attacks the carbon atom bearing the iodine in an SN2 fashion. An excess of the alkylating agent is used to ensure complete conversion of the starting material.

-

-

Step 4: Aqueous Workup: Pour the reaction mixture into water (200 mL) and extract with chloroform (3 x 50 mL).

-

Causality: This step quenches the reaction and separates the organic product from the inorganic salts (like KI) and residual DMSO, which are soluble in water.

-

-

Step 5: Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Step 6: Purification: Purify the resulting residue by column chromatography on silica gel (eluent: Chloroform/Methyl tert-butyl ether 1:1) to yield 2-propoxybenzamide as colorless crystals (Typical yield: ~77%).[5]

Characterization

The identity and purity of the synthesized 2-Propoxybenzamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight (179.22 g/mol ).

-

Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the N-H stretches of the amide (~3400-3200 cm⁻¹), the C=O stretch of the amide (~1640 cm⁻¹), and C-O stretches of the ether.

Applications in Drug Discovery and Medicinal Chemistry

2-Propoxybenzamide is not an end-product but a versatile starting point for more complex molecules. The primary amide and the aromatic ring are handles for further chemical modification.

Role as a Scaffold Intermediate

The true value of 2-Propoxybenzamide lies in its potential for elaboration into potent, biologically active compounds. The benzamide class of molecules has demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6] The 2-propoxy group can serve to block a metabolic site, increase lipophilicity for better cell penetration, or provide key steric bulk to enhance selectivity for a specific enzyme or receptor binding pocket.

Hypothetical Synthetic Elaboration: Targeting Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. 2-Propoxybenzamide can be readily transformed into a variety of derivatives. For example, the aromatic ring can undergo electrophilic substitution, or the primary amide can be used as a precursor for other functional groups.

Caption: Potential synthetic pathways using 2-Propoxybenzamide.

In this hypothetical workflow (Path A), the aromatic ring of 2-Propoxybenzamide is first nitrated. The resulting nitro group is then reduced to an amine, providing a new reactive site. This amine can undergo amide coupling with a carboxylic acid-bearing fragment (e.g., a heterocyclic moiety common in kinase inhibitors) to generate a complex, drug-like molecule. This stepwise approach allows for the modular construction of compound libraries for screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling 2-Propoxybenzamide.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

-

Handling:

-

Storage:

Conclusion

2-Propoxybenzamide is a high-value chemical intermediate whose utility is rooted in the proven success of the benzamide scaffold in drug discovery. Its straightforward synthesis from inexpensive starting materials, coupled with the strategic placement of the propoxy group, makes it an attractive building block for creating diverse chemical libraries. The ortho-propoxy group provides a tool to modulate physicochemical properties and enforce specific molecular conformations, offering medicinal chemists a reliable platform for developing next-generation therapeutics. A comprehensive understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43051, 2-Propoxybenzamide. Retrieved from [Link].[4]

-

Al Jasem, Y., & al Hindawi, B. (2012). 2-Propoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2639–o2640. Retrieved from [Link].[5]

-

Finar Limited (2010). Material Safety Data Sheet for Benzamide. Retrieved from [Link].[9]

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles),

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Propoxybenzamide | C10H13NO2 | CID 43051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Propoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. actylislab.com [actylislab.com]

An In-Depth Technical Guide to the Solubility of 2-Propoxybenzamide

This guide provides a comprehensive technical overview of the solubility of 2-propoxybenzamide, a crucial parameter for its application in research, drug discovery, and development. While specific quantitative solubility data for 2-propoxybenzamide is not extensively documented in public literature, this document synthesizes available physicochemical data, information on structurally related compounds, and established scientific principles to provide a robust framework for understanding and determining its solubility. A detailed, field-proven experimental protocol for accurate solubility measurement is also provided to empower researchers in their laboratory work.

Introduction to 2-Propoxybenzamide and the Significance of its Solubility

2-Propoxybenzamide, with the chemical formula C₁₀H₁₃NO₂, belongs to the benzamide class of organic compounds.[1] Its structure, featuring a benzene ring substituted with a propoxy group and an amide group, suggests a molecule with a balance of hydrophobic and hydrophilic characteristics that dictate its behavior in various solvents. Understanding the solubility of 2-propoxybenzamide is paramount for a multitude of applications. In drug development, solubility directly impacts a compound's bioavailability, formulation, and therapeutic efficacy. For researchers, knowledge of a compound's solubility is essential for designing experiments, from reaction setups to biological assays.

Key Physicochemical Properties of 2-Propoxybenzamide:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 179.22 g/mol | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

The XLogP3 value of 1.7 indicates a moderate level of lipophilicity, suggesting that 2-propoxybenzamide will likely exhibit solubility in a range of organic solvents. The presence of a hydrogen bond donor (the amide -NH₂) and two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) allows for interactions with polar solvents.

Solubility in Dimethyl Sulfoxide (DMSO): A Powerful Aprotic Solvent

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of organic compounds, making it a staple in chemical and biological research.[2] While explicit quantitative solubility data for 2-propoxybenzamide in DMSO is scarce, its synthesis has been described in DMSO, which strongly implies its solubility in this solvent.[3]

Predicted Solubility in DMSO: Soluble

The rationale for this prediction is based on the following:

-

Polarity: DMSO's high polarity (dipole moment of 3.96 D) allows it to effectively solvate polar molecules.

-

Hydrogen Bond Acceptance: DMSO is a strong hydrogen bond acceptor, enabling it to interact favorably with the amide protons of 2-propoxybenzamide.

-

General Solvent Properties: DMSO is often referred to as a "super solvent" due to its ability to dissolve many compounds that are insoluble in other common solvents.[2]

For practical applications, DMSO is frequently used to prepare concentrated stock solutions of compounds for biological screening and other experiments.

Comparative Solubility in Other Solvents: A Predictive Analysis

To build a comprehensive solubility profile for 2-propoxybenzamide, it is instructive to examine the solubility of its parent compound, benzamide, and consider the structural contribution of the 2-propoxy group.

Insights from Benzamide Solubility

Benzamide (C₇H₇NO) is a white crystalline solid whose solubility has been studied in various solvents. It is generally soluble in polar organic solvents.[4] A study on the solubility of benzamide in several common solvents at temperatures ranging from 283.15 K to 323.15 K found the following order of solubility: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[5][6]

This trend highlights the importance of solvent polarity and hydrogen bonding ability in dissolving benzamide.

The Influence of the 2-Propoxy Group

The addition of a 2-propoxy group to the benzamide structure introduces several changes that will affect its solubility profile:

-

Increased Lipophilicity: The propyl chain increases the nonpolar surface area of the molecule, which is expected to decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents compared to benzamide.

-

Intramolecular Hydrogen Bonding: The proximity of the propoxy group to the amide group in the ortho position allows for the formation of an intramolecular hydrogen bond between the amide proton and the ether oxygen.[3] This internal interaction can reduce the availability of the amide protons for intermolecular hydrogen bonding with solvent molecules, which may slightly decrease its solubility in protic solvents compared to a para-substituted analogue.

Predicted Qualitative Solubility Profile of 2-Propoxybenzamide

Based on the above considerations, the following qualitative solubility profile for 2-propoxybenzamide can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Very Soluble | These solvents can effectively solvate the polar amide group and the aromatic ring. DMSO and DMF are particularly good hydrogen bond acceptors. |

| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | The ability to form hydrogen bonds with the solvent will promote solubility, but the increased lipophilicity and potential for intramolecular hydrogen bonding may limit it compared to benzamide. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The polar amide group will limit solubility in nonpolar solvents. |

| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The significant hydrophobic character imparted by the benzene ring and the propoxy group is expected to result in low aqueous solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol